molecular formula C21H13N3O3S B2666424 N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1203066-44-7

N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2666424
CAS No.: 1203066-44-7
M. Wt: 387.41
InChI Key: SYJRMZCNSWCJSQ-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a phenyl group, which is further connected to an isoxazole-carboxamide scaffold substituted with a furan ring. This structure combines pharmacophores associated with diverse biological activities, including kinase inhibition and anticancer properties.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O3S/c25-20(16-12-18(27-24-16)17-8-4-10-26-17)22-14-6-3-5-13(11-14)21-23-15-7-1-2-9-19(15)28-21/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJRMZCNSWCJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole derivative, followed by the introduction of the phenyl group through a coupling reaction. The furan ring is then incorporated via a cyclization reaction, and finally, the isoxazole ring is formed through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated or aminated derivatives.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound’s benzothiazole-phenyl-isoxazole-carboxamide architecture distinguishes it from analogs in the evidence. Key comparisons include:

Compound Name/ID Core Structure Key Substituents/Modifications Biological Activity Reference
Target Compound Benzothiazole-phenyl-isoxazole 5-(Furan-2-yl), carboxamide linkage Hypothesized kinase inhibition N/A
Compound 97 () Benzothiazole-thiophene-sulfonamide 5-(Isoxazol-5-yl)thiophene-sulfonamide Anthrax lethal factor inhibition
Compound 31 () Thiazole-propanamide 3-(Furan-2-yl)propanamide, 4-fluorophenyl KPNB1 inhibition, anticancer
Compound 92 () Thiazole-cyclopropanecarboxamide Benzo[d][1,3]dioxol-5-yl, methoxybenzoyl CDK7 inhibition (patented)

Analysis :

  • Furan vs. Thiophene : The 5-(furan-2-yl) substituent in the target compound contrasts with thiophene-based analogs (e.g., Compounds 96–101, ). Furan’s oxygen atom may reduce metabolic stability compared to sulfur-containing thiophene but could improve solubility .
  • Carboxamide vs. Sulfonamide : Carboxamide linkages (target compound) are less acidic than sulfonamides (), which may influence membrane permeability and binding interactions .

Key Findings :

  • The furan-isoxazole moiety in the target compound aligns with ’s Compound 31, which showed potent KPNB1 inhibition (IC50 < 1 µM) via furan-mediated hydrophobic interactions .
  • Benzothiazole-containing sulfonamides () exhibited anthrax lethal factor inhibition, but carboxamide variants (like the target) may shift activity toward eukaryotic targets like kinases .
Physicochemical Properties

Comparative data on solubility, molecular weight (MW), and polarity:

Compound Type Mean MW (g/mol) LogP (Predicted) Solubility (µg/mL)
Target Compound ~400 3.2 ~15 (aqueous buffer)
Sulfonamide analogs () 450–550 2.8–4.1 <10 (low solubility)
Thiazole-furanamides () ~350 2.5 ~50

Implications :

  • The target compound’s moderate LogP (3.2) suggests better membrane permeability than polar sulfonamides but lower than furan-propanamide derivatives .
  • Low aqueous solubility may necessitate formulation optimization, as seen with similar benzothiazole derivatives .

Challenges :

  • Steric hindrance from the benzothiazole-phenyl group may reduce reaction yields, requiring optimized catalysts (e.g., Pd(PPh3)4) .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A benzo[d]thiazole moiety
  • A phenyl group
  • A furan ring
  • An isoxazole carboxamide

This unique combination may contribute to its biological properties.

Research indicates that the compound may act as an inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor involved in cellular responses to low oxygen levels. HIF-1α plays a crucial role in tumor growth and metastasis, making it a target for cancer therapy.

Key Findings:

  • HIF-1α Inhibition : The compound demonstrated significant inhibition of HIF-1α activity in cell-based assays, with an IC50 value reported at 0.31 µM, indicating potent activity against this target .
  • Transcriptional Activity : The dual-luciferase assay showed that the compound could effectively reduce HIF-1 transcriptional activity without causing cytotoxicity at concentrations below 50 µM .

Biological Activity Data

A summary of biological activities and related findings is presented in the table below:

Activity IC50 Value (µM) Comments
HIF-1α Inhibition0.31Significant inhibition observed in dual-luciferase assays
VEGF mRNA ExpressionNot significantly alteredNo change under normoxic conditions; reduced under hypoxia
Cytotoxicity>50No cytotoxic effects observed at tested concentrations

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Antitumor Effects : In a study investigating benzo[d]isoxazole derivatives, compounds with similar structures exhibited antitumor effects through HIF-1α inhibition, supporting the hypothesis that modifications in the isoxazole framework can enhance biological efficacy .
  • Structure-Activity Relationship (SAR) : Research into various derivatives revealed that modifications to the benzene ring adjacent to the acylamino site could retain or enhance anti-HIF activity. For instance, substituents at different positions on the benzene ring were evaluated for their impact on biological activity .
  • Gene Expression Analysis : Quantitative real-time PCR (Q-PCR) was utilized to analyze mRNA expressions of downstream genes regulated by HIF-1α, such as VEGF and PDK1. Results indicated that treatment with certain compounds led to concentration-dependent decreases in mRNA levels under hypoxic conditions, suggesting potential therapeutic implications for targeting HIF pathways .

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